molecular formula C15H21NO4 B8750022 Benzoic acid, 4-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]-, methyl ester

Benzoic acid, 4-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]-, methyl ester

Cat. No. B8750022
M. Wt: 279.33 g/mol
InChI Key: AAUHYCJTFDAGFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07279576B2

Procedure details

To a solution of Example D (8.5 g, 30 mmol) in MeOH (80 mL) was slowly added solid NaBH4 (3.42 g, 90 mmol) while the reaction temperature was controlled below 20° C. After stirring for 2 h, the reaction was quenched with H2O, extracted with EtOAc (3×100 mL) and the combined organic layers were washed with brine, dried (Na2SO4), concentrated in vacuo. The residue was purified via flash column chromatography to yield methyl 4-(((t-butoxycarbonyl)methylamino)methyl)benzoate (6.55 g, 77% yield). 1H NMR (CDCl3) δ 7.98 (d, J=8.4 Hz, 2H), 7.40 (d, J=8.4 Hz, 2H), 3.90 (s, 3H,) 3.84 (s, 2H) 3.29 (s, 2H) 1.46 (s, 9H).
Quantity
8.5 g
Type
reactant
Reaction Step One
Name
Quantity
3.42 g
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([CH2:8]/[N:9]=[CH:10]/[C:11]1[CH:20]=[CH:19][C:14]([C:15]([O:17][CH3:18])=[O:16])=[CH:13][CH:12]=1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[BH4-].[Na+]>CO>[C:1]([O:5][C:6]([CH2:8][NH:9][CH2:10][C:11]1[CH:12]=[CH:13][C:14]([C:15]([O:17][CH3:18])=[O:16])=[CH:19][CH:20]=1)=[O:7])([CH3:4])([CH3:2])[CH3:3] |f:1.2|

Inputs

Step One
Name
Quantity
8.5 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)C\N=C\C1=CC=C(C(=O)OC)C=C1
Step Two
Name
Quantity
3.42 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
80 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was controlled below 20° C
CUSTOM
Type
CUSTOM
Details
the reaction was quenched with H2O
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×100 mL)
WASH
Type
WASH
Details
the combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified via flash column chromatography

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)CNCC1=CC=C(C(=O)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 6.55 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 78.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.